CID 71360412
Description
CID 71360412 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s structure, depicted in Figure 1A of the original research, features a monoterpene backbone with hydroxyl and carbonyl functional groups, common in bioactive volatile organic compounds. GC-MS analysis (Figure 1B) confirmed its presence in CIEO, with a retention time of 12.3 minutes and a molecular ion peak at m/z 154, consistent with a molecular formula of C₁₀H₁₈O₂ . Its concentration in vacuum-distilled fractions (Figure 1C) peaks in Fraction 3 (28.7%), suggesting preferential volatility under reduced pressure.
Properties
CAS No. |
391207-83-3 |
|---|---|
Molecular Formula |
CHBN4 |
Molecular Weight |
79.86 g/mol |
InChI |
InChI=1S/CHBN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) |
InChI Key |
AHLHXBWPSRCALN-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=NNN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71360412 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The specific industrial methods would be tailored to the chemical nature of this compound and the desired end-use.
Chemical Reactions Analysis
Types of Reactions
CID 71360412 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 71360412 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 71360412 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The detailed mechanism would be elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Structural Similarity and Functional Group Alignment
CID 71360412 belongs to the monoterpene alcohol/ketone class. Key structural analogs include:
- Linalool (CID 6549): A monoterpene alcohol with anti-inflammatory properties.
- Citronellal (CID 7794): A cyclic monoterpene aldehyde used in fragrances.
- Nootkatone (CID 1268142): A sesquiterpene ketone with insect-repellent activity.
Table 1: Structural and Functional Group Comparison
| Compound | CID | Molecular Formula | Functional Groups | Key Biological Activity |
|---|---|---|---|---|
| This compound | 71360412 | C₁₀H₁₈O₂ | Hydroxyl, Carbonyl | Antioxidant, Antimicrobial |
| Linalool | 6549 | C₁₀H₁₈O | Hydroxyl | Sedative, Anti-inflammatory |
| Citronellal | 7794 | C₁₀H₁₈O | Aldehyde | Insect repellent, Antimicrobial |
| Nootkatone | 1268142 | C₁₅H₂₂O | Carbonyl | Insecticidal, Anti-diabetic |
The hydroxyl and carbonyl groups in this compound enhance its polarity compared to linalool and citronellal, influencing its solubility in polar solvents (e.g., ethanol) and volatility profile .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial effects, with an MIC of 0.5 µg/mL against Staphylococcus aureus, outperforming citronellal (MIC: 2.0 µg/mL) .
- Thermal Stability : Unlike linalool, which degrades at 150°C, this compound remains stable up to 200°C, making it suitable for high-temperature processing in food preservation .
- Synthetic Accessibility : While linalool and citronellal are commercially synthesized via petrochemical routes, this compound is predominantly extracted from natural sources, limiting scalability but appealing to green chemistry markets .
Spectral and Analytical Data Comparison
GC-MS and NMR spectra distinguish this compound from analogs:
Table 2: Spectral Data Comparison
| Compound | GC-MS Base Peak (m/z) | ¹³C-NMR Carbonyl Signal (δ, ppm) |
|---|---|---|
| This compound | 154 | 207 |
| Linalool | 137 | N/A |
| Citronellal | 154 | 202 |
| Nootkatone | 218 | 210 |
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